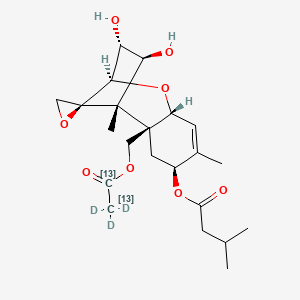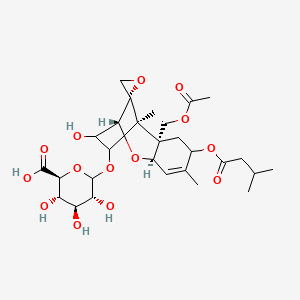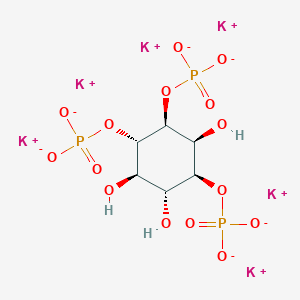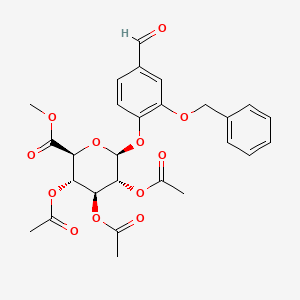
5-Oxo-L-proline-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-oxo-D-proline is the D-enantiomer of 5-oxoproline. It has a role as a metabolite. It is a D-proline derivative and a 5-oxoproline. It is a conjugate acid of a 5-oxo-D-prolinate. It is an enantiomer of a 5-oxo-L-proline.
D-Pyroglutamic acid is a natural product found in Ascochyta medicaginicola, Rehmannia glutinosa, and other organisms with data available.
Scientific Research Applications
Enzymatic Properties and Catalysis
- 5-Oxo-L-prolinase Enzyme: 5-Oxo-L-proline, closely related to 5-Oxo-L-proline-d5, is a substrate for the enzyme 5-Oxo-L-prolinase. This enzyme catalyzes the conversion of 5-oxo-L-proline to L-glutamate, an essential process for protein metabolism and regulation in the body (van der Werf, Griffith, & Meister, 1975). Additionally, studies have shown that the modification of sulfhydryl groups in 5-Oxo-L-prolinase can affect its activity (Williamson & Meister, 1982).
Substrate Analogs and Their Effects
- Study of Substrate Analogs: Research on various analogs of 5-oxo-L-proline, which includes compounds similar to this compound, reveals insights into the binding properties and reaction mechanisms of 5-Oxo-L-prolinase. These studies provide a better understanding of the enzyme’s substrate specificity and catalytic process (Williamson & Meister, 1982).
Therapeutic and Biochemical Applications
- Potential Therapeutic Use: L-2-oxothiazolidine-4-carboxylate, an analog of 5-oxo-L-proline, has been shown to influence glutathione levels in the liver. This suggests potential therapeutic applications for compounds related to 5-oxo-L-proline in conditions where there is depletion of hepatic glutathione (Williamson & Meister, 1981).
Enzymatic Mechanisms and Components
- Mechanistic Studies of 5-Oxo-L-prolinase: Understanding the chemical mechanism of 5-Oxo-L-prolinase, particularly its interaction with 5-oxo-L-proline and ATP, is crucial for comprehending the metabolic pathways in which 5-oxo-L-proline and its derivatives participate. These insights can lead to the development of novel biochemical tools and therapeutic strategies (Griffith & Meister, 1981).
Mechanism of Action
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Oxo-L-proline-d5 involves the conversion of L-proline to 5-Oxo-L-proline-d5 through a series of chemical reactions.", "Starting Materials": [ "L-proline", "Deuterium oxide (D2O)", "Sodium hydroxide (NaOH)", "Hydrogen peroxide (H2O2)", "Sodium borohydride (NaBH4)", "Deuterium gas (D2)" ], "Reaction": [ "Step 1: L-proline is dissolved in D2O and heated at 100°C for several hours to exchange the protons with deuterium atoms.", "Step 2: The resulting solution is cooled and neutralized with NaOH to pH 7.", "Step 3: H2O2 is added to the solution to oxidize the proline to 5-Oxo-L-proline-d5.", "Step 4: The solution is then reduced with NaBH4 to convert the 5-Oxo-L-proline-d5 to its corresponding alcohol.", "Step 5: Finally, the alcohol is deuterated with D2 gas to obtain 5-Oxo-L-proline-d5." ] } | |
CAS No. |
1086136-22-2 |
Molecular Formula |
C5H7NO3 |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
(2S)-2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/t3-/m0/s1/i1D2,2D2,3D |
InChI Key |
ODHCTXKNWHHXJC-NKXUJHECSA-N |
Isomeric SMILES |
[2H][C@]1(C(C(C(=O)N1)([2H])[2H])([2H])[2H])C(=O)O |
SMILES |
C1CC(=O)NC1C(=O)O |
Canonical SMILES |
C1CC(=O)NC1C(=O)O |
Synonyms |
L-2-Pyrrolidinone-3,3,4,4,5-d5-5-carboxylic Acid; Pyrrolidinonecarboxylic Acid-d5; L-Pyroglutamic acid-d5; 5-Oxo-DL-proline-d5; H-L-Pyr-OH-d5; 5-Oxo-L-proline-2,3,3,4,4-d5; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[4-(2-Ethoxy-2-oxoethyl)phenyl]acetate](/img/structure/B1146031.png)


![1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone](/img/structure/B1146036.png)




